![molecular formula C15H11F2N5O B2497916 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 921055-93-8](/img/structure/B2497916.png)
3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally similar compounds involves multi-step chemical processes, including direct acylation reactions and nitro reductive cyclization methods. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, highlighting a common synthetic route for benzamide compounds which could be analogous to the synthesis of 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (Younes et al., 2020).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray diffraction (XRD) and density functional theory (DFT). For example, the structural analysis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate via XRD and DFT provided insights into the molecular conformation, intermolecular interactions, and physicochemical properties of the compound, which are pertinent to understanding similar fluorinated benzamides (Kumar et al., 2020).
Chemical Reactions and Properties
Fluorinated benzamides, including compounds with structures similar to 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, exhibit unique chemical reactivities due to the presence of fluorine atoms. These reactivities include participation in nucleophilic substitution reactions, which are fundamental for modifying the chemical structure and introducing new functional groups (Meiresonne et al., 2015).
Wissenschaftliche Forschungsanwendungen
Automated Radiosynthesis of Tracers
- The study by Ohkubo et al. (2021) discusses the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, two radiotracers used for imaging hypoxia and tau pathology respectively. This research demonstrates the application of fluorinated compounds in the development of diagnostic tools for clinical applications, indicating the potential utility of fluorine-containing compounds like the one of interest in medical imaging technologies (Ohkubo et al., 2021).
Antitumor Activity
- Hutchinson et al. (2001) synthesized and evaluated the cytotoxicity of fluorinated benzothiazoles, demonstrating potent in vitro antitumor activity. Such research underlines the interest in fluorine-substituted compounds for their potential use in cancer therapy (Hutchinson et al., 2001).
Development of Serotonin Antagonists
- Lang et al. (1999) worked on developing fluorine-18-labeled 5-HT1A antagonists, highlighting the role of fluorinated compounds in creating radioligands for neurological studies. This work illustrates the significance of such compounds in studying and potentially treating neurological disorders (Lang et al., 1999).
Microwave Induced Synthesis of Antimicrobial Analogs
- Desai et al. (2013) synthesized fluorobenzamides showing promising antimicrobial activity, demonstrating the potential of fluorinated benzamides in developing new antimicrobial agents (Desai et al., 2013).
Coordination Networks for NLO Properties
- Liao et al. (2013) explored the synthesis of coordination networks using tetrazolate-yl acylamide tectons, which could inform on the use of similar tetrazolyl compounds for materials science applications, particularly in creating materials with nonlinear optical properties (Liao et al., 2013).
Eigenschaften
IUPAC Name |
3-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-11-4-1-3-10(7-11)15(23)18-9-14-19-20-21-22(14)13-6-2-5-12(17)8-13/h1-8H,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOOHAINSBROPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.